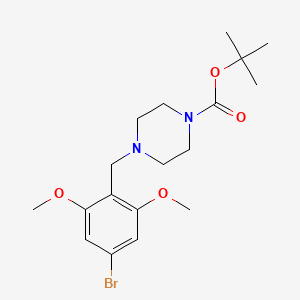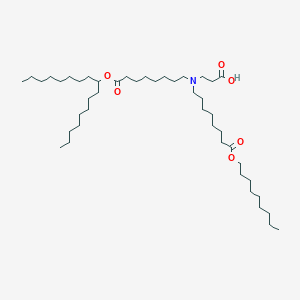![molecular formula C29H27NO5 B13364910 (1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol](/img/structure/B13364910.png)
(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol” is a complex organic molecule characterized by its intricate polycyclic structure. This compound features multiple functional groups, including methoxy, methyl, and hydroxyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The synthetic route may start with simpler precursors that undergo a series of reactions such as Diels-Alder cycloaddition, Friedel-Crafts alkylation, and nucleophilic substitution to build the polycyclic framework.
Industrial Production Methods
Industrial production of this compound, if applicable, would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of methoxy groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
This compound can serve as a model system for studying complex polycyclic structures and their reactivity. It may also be used in the development of new synthetic methodologies.
Biology
The biological activity of this compound, if any, could be explored in terms of its interaction with enzymes, receptors, or other biomolecules.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, this compound might find applications in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structure.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol: A similar compound with slight variations in functional groups or stereochemistry.
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with multiple fused aromatic rings, which may share some structural features with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C29H27NO5 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol |
InChI |
InChI=1S/C29H27NO5/c1-30-13-12-28-20-15-8-9-18(33-2)25(20)35-26(28)29(34-3)11-10-27(28,19(30)14-15)21-22(29)24(32)17-7-5-4-6-16(17)23(21)31/h4-11,19,26,31-32H,12-14H2,1-3H3/t19-,26-,27+,28+,29?/m1/s1 |
Clave InChI |
OKEAVKXCBCXNTC-STORXBFESA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C7=C(C8=CC=CC=C8C(=C75)O)O)OC |
SMILES canónico |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)C7=C(C8=CC=CC=C8C(=C75)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
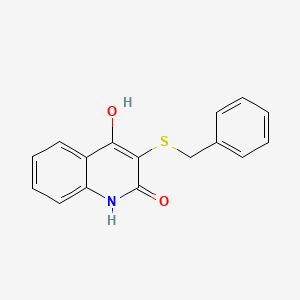
![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)
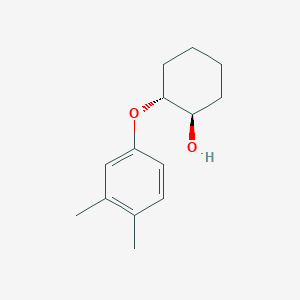
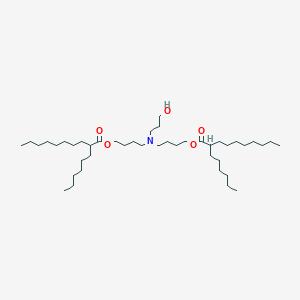
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
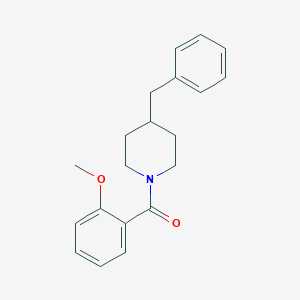
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)
